molecular formula C14H12Cl2N4O B13972086 N-cyclopropyl-2((2,5-dichloropyrimidin-4-yl)amino)benzamide

N-cyclopropyl-2((2,5-dichloropyrimidin-4-yl)amino)benzamide

Katalognummer: B13972086
Molekulargewicht: 323.2 g/mol
InChI-Schlüssel: MSNKMYLFELIEAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core with a cyclopropyl group and a dichloropyrimidine moiety, making it a versatile molecule for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes scaling up the reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of bases like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Wirkmechanismus

The mechanism of action of N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide involves its interaction with specific molecular targets. The dichloropyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]pyridine
  • N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]thiophene
  • N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzene

Uniqueness

N-cyclopropyl-2-[(2,5-dichloro-4-pyrimidinyl)amino]benzamide stands out due to its specific combination of a benzamide core with a cyclopropyl group and a dichloropyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C14H12Cl2N4O

Molekulargewicht

323.2 g/mol

IUPAC-Name

N-cyclopropyl-2-[(2,5-dichloropyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C14H12Cl2N4O/c15-10-7-17-14(16)20-12(10)19-11-4-2-1-3-9(11)13(21)18-8-5-6-8/h1-4,7-8H,5-6H2,(H,18,21)(H,17,19,20)

InChI-Schlüssel

MSNKMYLFELIEAU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC(=O)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.